![molecular formula C9H15N3 B13246754 N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine](/img/structure/B13246754.png)
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclopropanamine group attached to a pyrazole ring, which is further substituted with a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under suitable reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of corresponding pyrazole ketones or carboxylic acids, depending on the reaction conditions. Reduction reactions may yield the corresponding amines or alcohols. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to the formation of various derivatives with potentially enhanced biological activities .
科学的研究の応用
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules with diverse functionalities .
In biology and medicine, pyrazole derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Research has focused on understanding the compound’s mechanism of action and its potential as a lead compound for drug development .
In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
作用機序
The mechanism of action of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Additionally, the compound’s structure allows it to interact with cellular components such as DNA or proteins, potentially affecting gene expression and cellular signaling pathways. These interactions can result in various biological effects, including cell cycle arrest, apoptosis, and inhibition of tumor growth .
類似化合物との比較
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine can be compared with other similar compounds, such as N-[2-(4-ethoxyphenoxy)ethyl]cyclopropanamine hydrochloride and N-[2-(1-naphthyloxy)ethyl]cyclopropanamine hydrochloride. These compounds share a similar cyclopropanamine core but differ in their substituents on the pyrazole ring .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the pyrazole ring may enhance its stability and binding affinity to molecular targets, potentially leading to improved therapeutic properties .
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
N-[1-(1-methylpyrazol-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-7(11-9-3-4-9)8-5-10-12(2)6-8/h5-7,9,11H,3-4H2,1-2H3 |
InChIキー |
NCLCHHYODZXHBL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN(N=C1)C)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)
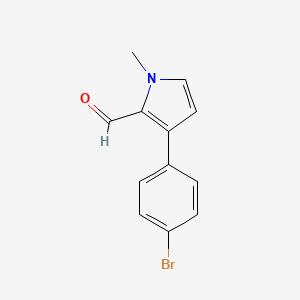
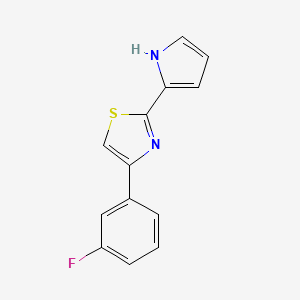
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)
amine](/img/structure/B13246703.png)
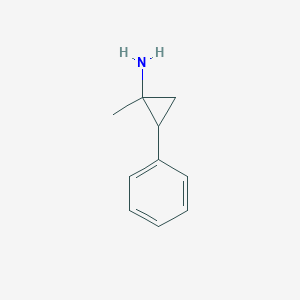
![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
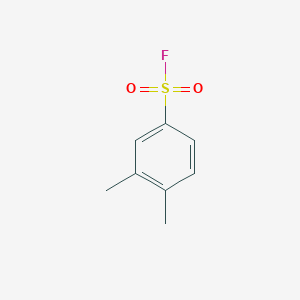
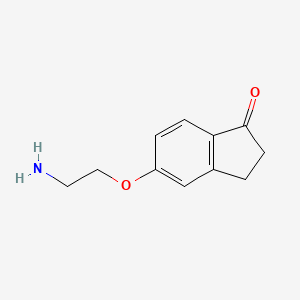
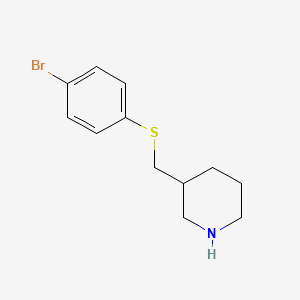
![2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13246747.png)
amine](/img/structure/B13246748.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)
